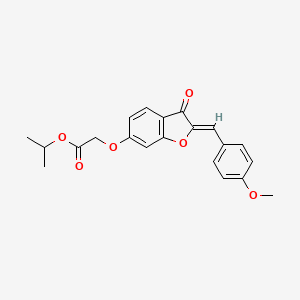

(Z)-异丙基 2-((2-(4-甲氧基苯甲亚甲基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)醋酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule with several functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also has a methoxy group (-OCH3), a carbonyl group (C=O), and an isopropyl group (CH(CH3)2), among others .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of different functional groups, which could influence its reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the methoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学研究应用

Tyrosinase Inhibition and Skin-Whitening

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the synthesis of melanin, which affects skin pigmentation. Inhibitors like this compound can be used in the development of skin-whitening agents to treat hyperpigmentation disorders .

Liquid Crystal Development

The 4-methoxybenzylidene moiety of the compound suggests its use in the development of liquid crystal cells . These materials are essential for modern display technologies, such as those used in TVs, smartphones, and other digital screens .

Transition Metal Ion Sensing

Compounds with a benzofuran backbone have been applied in the creation of custom-made electrodes for transition metal ion (TMI) sensors . These sensors are valuable for detecting metal ions in various environmental and biological contexts .

Coordination Chemistry

The 4-methoxybenzylidene group is known to form complexes with metals, such as zinc. These complexes have applications in coordination chemistry, which is vital for catalysis and materials science .

作用机制

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in a decrease in the production of melanin .

Biochemical Pathways

The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to melanin, thereby reducing melanin production . This can lead to a lightening of skin color, as melanin is responsible for skin pigmentation .

Result of Action

The primary result of the compound’s action is a reduction in melanin production . This can lead to a lightening of skin color, making the compound potentially useful in skin-whitening products .

Action Environment

Environmental factors such as UV light can influence the action of the compound. UV light stimulates melanogenesis, which could counteract the melanin-reducing effects of the compound . Therefore, the efficacy of the compound may be reduced in environments with high UV exposure.

安全和危害

未来方向

属性

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-16-8-9-17-18(11-16)27-19(21(17)23)10-14-4-6-15(24-3)7-5-14/h4-11,13H,12H2,1-3H3/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVNUPHKNLASQE-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-isopropyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2785020.png)

![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B2785034.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)